An In-depth Technical Guide to the Chemical Properties of 1-(5-Methyl-pyrazol-1-yl)-propan-2-one
An In-depth Technical Guide to the Chemical Properties of 1-(5-Methyl-pyrazol-1-yl)-propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(5-Methyl-pyrazol-1-yl)-propan-2-one, a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. This document delves into the synthesis, spectroscopic characterization, and predicted reactivity of this compound, offering field-proven insights and detailed experimental protocols. The content is structured to provide not only factual data but also the scientific rationale behind the described methodologies, ensuring a thorough understanding for researchers and drug development professionals. All claims are supported by authoritative references, and key data is presented in clear, accessible formats.
Introduction: The Significance of Pyrazole-Containing Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in drug design. The introduction of an acetonyl group at the N1 position, as in 1-(5-Methyl-pyrazol-1-yl)-propan-2-one, offers a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide aims to provide a detailed exposition of its chemical characteristics to facilitate its use in research and development.
Synthesis and Purification
The most direct and widely employed method for the synthesis of N-alkylated pyrazoles is the direct alkylation of the pyrazole ring with a suitable alkyl halide.[1][2] For the synthesis of 1-(5-Methyl-pyrazol-1-yl)-propan-2-one, the N-alkylation of 5-methylpyrazole with a haloacetone, such as chloroacetone or bromoacetone, in the presence of a base is the most logical and efficient approach.
Synthetic Workflow
The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated 5-methylpyrazole acts as the nucleophile.
Caption: Synthetic workflow for 1-(5-Methyl-pyrazol-1-yl)-propan-2-one.
Detailed Experimental Protocol
Materials:
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5-Methylpyrazole
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Chloroacetone (or Bromoacetone)
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous Acetonitrile (CH₃CN)
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel (for column chromatography)
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Hexanes
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methylpyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
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Addition of Alkylating Agent: While stirring the suspension, add chloroacetone (1.1 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(5-Methyl-pyrazol-1-yl)-propan-2-one.
Spectroscopic and Physicochemical Properties
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated 220-240 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Sparingly soluble in water. |
Spectroscopic Analysis
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the structure. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are as follows:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (pyrazole) | ~2.2-2.4 | s | - |
| H4 (pyrazole) | ~6.0-6.2 | d | ~2.0-2.5 |
| H3 (pyrazole) | ~7.3-7.5 | d | ~2.0-2.5 |
| CH₂ | ~4.8-5.0 | s | - |
| CH₃ (acetone) | ~2.1-2.3 | s | - |
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Causality: The downfield shift of the CH₂ protons is due to the deshielding effect of the adjacent nitrogen atom of the pyrazole ring and the carbonyl group. The pyrazole ring protons (H3 and H4) will appear as doublets due to coupling with each other. The methyl groups will appear as singlets.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework. The expected chemical shifts (in ppm) in CDCl₃ are:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~205-208 |
| C5 (pyrazole) | ~148-150 |
| C3 (pyrazole) | ~138-140 |
| C4 (pyrazole) | ~106-108 |
| CH₂ | ~55-58 |
| CH₃ (acetone) | ~28-30 |
| CH₃ (pyrazole) | ~12-14 |
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Causality: The carbonyl carbon is significantly downfield, as is typical for ketones. The carbons of the pyrazole ring have characteristic shifts, with C4 being the most upfield.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | ~1720-1735 | Strong |
| C=N (pyrazole ring) | ~1580-1610 | Medium |
| C-H (sp³) | ~2900-3000 | Medium |
| C-H (aromatic) | ~3100-3150 | Weak |
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Causality: The strong absorption around 1725 cm⁻¹ is a definitive indicator of the ketone carbonyl group. The C=N stretching of the pyrazole ring will appear in the double bond region.
3.2.4. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 138. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, m/z = 43) and the cleavage of the N-CH₂ bond.
Chemical Reactivity
The chemical reactivity of 1-(5-Methyl-pyrazol-1-yl)-propan-2-one is dictated by the pyrazole ring, the ketone functional group, and the active methylene protons.
Reactivity of the Pyrazole Ring
The pyrazole ring is aromatic and generally undergoes electrophilic substitution.[6] The presence of the methyl group (an electron-donating group) at the 5-position and the N-substituent will direct electrophiles primarily to the C4 position.
Caption: Electrophilic substitution at the C4 position of the pyrazole ring.
Common electrophilic substitution reactions include:
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Nitration: Using a mixture of nitric acid and sulfuric acid.
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Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Sulfonation: Using fuming sulfuric acid.
Reactivity of the Ketone Group
The carbonyl group of the propan-2-one moiety is susceptible to nucleophilic attack. It can undergo a variety of standard ketone reactions, including:
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Reduction: To the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
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Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new amine.
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Wittig Reaction: Reaction with a phosphorus ylide to form an alkene.
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Aldol Condensation: The α-protons of the ketone are acidic and can be deprotonated by a base to form an enolate, which can then react with an aldehyde or another ketone.
Reactivity of the Methylene Bridge
The methylene protons (CH₂) adjacent to the pyrazole nitrogen and the carbonyl group are activated and can participate in various reactions after deprotonation with a suitable base.
Potential Applications in Drug Development
Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structure of 1-(5-Methyl-pyrazol-1-yl)-propan-2-one provides a key intermediate for the synthesis of novel compounds for drug discovery. The ketone functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
Safety and Handling
While a specific safety data sheet for 1-(5-Methyl-pyrazol-1-yl)-propan-2-one is not available, compounds of this class should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.
Conclusion
1-(5-Methyl-pyrazol-1-yl)-propan-2-one is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, predicted spectroscopic properties, and chemical reactivity, grounded in the established chemistry of pyrazoles. The detailed protocols and mechanistic explanations are intended to empower researchers to confidently utilize this compound in their scientific endeavors.
References
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MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
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ResearchGate. (2017). Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. [Link]
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MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
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MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
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MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
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Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]
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MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
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Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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